molecular formula C15H20N2O3S B5203675 1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline

1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline

Cat. No. B5203675
M. Wt: 308.4 g/mol
InChI Key: CRGWTCOVQKAAAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}indoline often involves intricate reactions and processes. For instance, polycyclic sulfonyl indolines have been synthesized through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions, highlighting the compound's synthetic versatility (Lu et al., 2019). Similarly, the synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands demonstrates the compound's applicability in creating biologically active molecules (Nirogi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 1-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied, revealing insights into their conformation and reactivity. For example, studies on the crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol provide valuable information on the geometry around sulfur atoms and the conformation of the piperidine ring, which is relevant to understanding the structural aspects of similar compounds (Girish et al., 2008).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, offering a glimpse into their reactivity and chemical properties. Reactions of N- and C-alkenylanilines leading to the synthesis of 2-vinyldihydroindoles showcase the reactivity of similar sulfone-based compounds under specific conditions (Mazgarova et al., 2012).

Physical Properties Analysis

Understanding the physical properties of 1-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}indoline and related compounds is crucial for their application in various fields. Studies focusing on the synthesis and characterization of these compounds often provide detailed information on their melting points, solubility, and other physical parameters essential for their practical use.

Chemical Properties Analysis

The chemical properties of 1-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}indoline, such as its reactivity towards different reagents, stability under various conditions, and potential for undergoing specific transformations, are of significant interest. Research on the synthesis and biological evaluation of derivatives, like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, provides insights into the chemical behavior of these compounds (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Indole derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it’s handled. For example, 1-(methylsulfonyl)piperidin-4-amine is classified as a combustible solid and may cause skin and eye irritation .

Future Directions

The future directions in the study of indoline and its derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the indoline scaffold .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-21(19,20)16-9-6-13(7-10-16)15(18)17-11-8-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWTCOVQKAAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole

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